N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide
Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide, also known as DNTB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Studies have shown that N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide can inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide can have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide can induce apoptosis, or programmed cell death, in cancer cells. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide has also been shown to have anti-inflammatory properties by inhibiting the production of certain cytokines and chemokines in cells. In vivo studies have shown that N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide can improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide is its relatively high cost compared to other compounds.
Future Directions
There are many potential future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide. One area of interest is the development of novel materials based on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide for use in optoelectronic devices. Another area of interest is the exploration of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide and its effects on cells and organisms.
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide has been studied for its potential applications in various fields, including materials science, environmental science, and biomedicine. In materials science, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In environmental science, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide has been used as a sensitive and selective sensor for the detection of heavy metal ions in water samples. In biomedicine, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-8-9(2)21-13(14-8)15-12(17)7-20-11-6-4-3-5-10(11)16(18)19/h3-6H,7H2,1-2H3,(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTUOFDLUIVPMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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